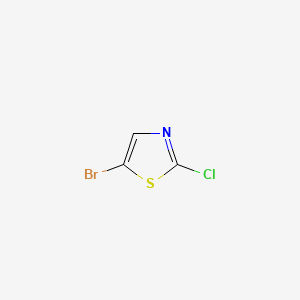

5-Bromo-2-chlorothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNS/c4-2-1-6-3(5)7-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJFZOGJTDCZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458325 | |

| Record name | 5-Bromo-2-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-56-8 | |

| Record name | 5-Bromo-2-chlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-chlorothiazole, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. This document compiles available data on its structural and physical characteristics, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physicochemical Properties

This compound is a substituted thiazole ring with the molecular formula C₃HBrClNS.[1][2] Its structure features a bromine atom at the 5-position and a chlorine atom at the 2-position of the thiazole ring.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃HBrClNS | [1][2] |

| Molecular Weight | 198.47 g/mol | [1][2] |

| CAS Number | 3034-56-8 | [1][2] |

| Boiling Point | 253.8 °C (at 760 mmHg) | |

| Melting Point | Not experimentally reported | N/A |

| Density | Predicted: 1.979 ± 0.06 g/cm³ | [3] |

| Solubility | Not experimentally reported | N/A |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show a single signal for the proton at the 4-position of the thiazole ring. The chemical shift of this proton would be influenced by the adjacent electronegative sulfur and nitrogen atoms, as well as the bromo and chloro substituents.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the thiazole ring. The chemical shifts will be dependent on the electronic environment of each carbon, with the carbon atoms bonded to the halogens and within the heterocyclic ring showing characteristic downfield shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would likely exhibit characteristic absorption bands corresponding to the C-H, C=N, and C-S stretching and bending vibrations of the thiazole ring. The presence of the C-Br and C-Cl bonds would also give rise to specific absorptions in the lower frequency region of the spectrum.

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak and fragment ions containing these halogens will appear as clusters of peaks with characteristic isotopic patterns.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following are generalized methodologies for determining the key physicochemical properties of related organic compounds.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Determination: The sample is heated at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.

-

Procedure: The liquid is placed in the distillation flask along with boiling chips. The liquid is heated to its boiling point, and the vapor temperature is recorded when the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows:

-

Procedure: To approximately 1 mL of the solvent in a test tube, a small amount (a few milligrams) of the solute is added.

-

Observation: The mixture is agitated and observed to see if the solid dissolves completely. The process can be repeated with gentle warming if the substance does not dissolve at room temperature.

-

Solvents: A range of solvents of varying polarity should be tested, such as water, ethanol, acetone, dichloromethane, and hexane.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through various synthetic routes, often involving the halogenation of a thiazole precursor. A logical workflow for its preparation and subsequent characterization is presented below.

This diagram illustrates a potential synthetic route starting from 2-aminothiazole, followed by a series of characterization techniques to confirm the structure and purity of the final product. The synthesis involves an initial bromination step to introduce the bromine at the 5-position, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom at the 2-position. The synthesized compound is then subjected to various spectroscopic and physical analyses for complete characterization.

References

An In-depth Technical Guide to the Molecular Structure and Electronics of 5-Bromo-2-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 5-Bromo-2-chlorothiazole, a halogenated heterocyclic compound with applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. This document collates theoretical data from computational studies on analogous structures to offer insights into its geometry, electronic characteristics, and potential reactivity.

Molecular Structure

This compound is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a bromine atom substituted at the 5th position and a chlorine atom at the 2nd position.

Table 1: Molecular Identifiers

| Identifier | Value |

| Chemical Name | 5-bromo-2-chloro-1,3-thiazole |

| CAS Number | 3034-56-8[1] |

| Molecular Formula | C₃HBrClNS[1] |

| Molecular Weight | 198.47 g/mol [1] |

| SMILES String | ClC1=NC=C(Br)S1 |

| InChI Key | DKJFZOGJTDCZQU-UHFFFAOYSA-N |

Molecular Geometry

Table 2: Calculated Geometrical Parameters (from 5-Bromo-2-chlorobenzo[d]thiazole as an analogue) [2]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.75 | S-C-N | 115.0 |

| C=N | 1.30 | C-N-C | 108.0 |

| C-Cl | 1.74 | C-C-Br | 120.0 |

| C-Br | 1.90 | C-C-Cl | 119.5 |

| C-C (aromatic) | 1.40 | C-S-C | 92.0 |

Electronic Properties

The electronic nature of this compound is significantly influenced by the presence of electronegative halogen atoms and the thiazole ring's inherent aromaticity. These features dictate the molecule's reactivity, polarity, and potential for intermolecular interactions. The following table summarizes key electronic properties derived from DFT calculations on the analogous 5-Bromo-2-chlorobenzo[d]thiazole.[2]

Table 3: Calculated Electronic and Frontier Molecular Orbital (FMO) Properties (from 5-Bromo-2-chlorobenzo[d]thiazole as an analogue) [2]

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

| Dipole Moment (µ) | 3.5 Debye |

| First Hyperpolarizability (β₀) | 5.0 x 10⁻³⁰ esu |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Experimental Protocols

While specific, detailed published protocols for the synthesis of this compound are scarce, a general synthetic approach can be inferred from patents detailing the preparation of related chlorothiazole derivatives.[3][4] One plausible method involves the chlorination of a suitable precursor. A general procedure is outlined below.

Representative Synthesis of this compound

Reaction: Halogenation of a 2-aminothiazole precursor followed by a Sandmeyer-type reaction.

Materials:

-

2-Amino-5-bromothiazole

-

Sodium nitrite

-

Copper(I) chloride

-

Hydrochloric acid

-

Acetonitrile

-

Diethyl ether

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Diazotization: A solution of 2-Amino-5-bromothiazole in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. The previously prepared cold diazonium salt solution is added slowly to the copper(I) chloride solution with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then extracted with diethyl ether. The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions and scales.

Visualizations

Molecular Structure of this compound

Proposed Synthetic Workflow

Frontier Molecular Orbitals Relationship

References

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. benchchem.com [benchchem.com]

- 3. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 4. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

Spectroscopic Characterization of 5-Bromo-2-chlorothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-2-chlorothiazole. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on computational models and analysis of structurally related compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values have been estimated using established spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound

| Parameter | Predicted Value (ppm) | Multiplicity |

| Chemical Shift (δ) | ~7.8 | Singlet |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Value (ppm) |

| C2 (C-Cl) | ~155 |

| C4 (C-H) | ~125 |

| C5 (C-Br) | ~110 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~1500 | Medium | C=N stretch |

| ~1450 | Medium | C=C stretch (ring) |

| ~800 | Strong | C-Cl stretch |

| ~650 | Strong | C-Br stretch |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 197/199/201 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 162/164 | Medium | [M-Cl]⁺ |

| 118/120 | Medium | [M-Br]⁺ |

| 91 | Low | [C₃HNS]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation available in your laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal standard.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to approximately 200 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. Employ broadband proton decoupling.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of dry KBr powder in an agate mortar.

-

Add a very small amount of this compound (approximately 1-2% of the KBr amount).

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron beam with an energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying bromine and chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Synthesis and Discovery of 5-Bromo-2-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and key properties of 5-Bromo-2-chlorothiazole, a significant heterocyclic building block in medicinal chemistry and materials science. This document details established synthetic protocols, quantitative data, and the logical workflows involved in its preparation and characterization.

Introduction and Discovery

This compound (CAS No: 3034-56-8) is a dihalogenated thiazole derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules. Its discovery is rooted in the broader exploration of thiazole chemistry, a field that has provided numerous compounds with significant biological activity. The presence of two distinct halogen atoms at the 2 and 5 positions of the thiazole ring offers differential reactivity, making it a valuable scaffold for the introduction of various functional groups in the development of novel pharmaceutical agents and functional materials. Notably, it serves as a precursor for compounds with potential antimicrobial and anticancer properties.

Synthetic Pathways

The most established and practical synthetic route to this compound involves a two-step process commencing from commercially available 2-aminothiazole. The first step is the regioselective bromination of the thiazole ring at the 5-position, followed by the conversion of the 2-amino group to a chloro group via a Sandmeyer-type reaction.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromothiazole

This procedure outlines the bromination of 2-aminothiazole to yield the key intermediate, 2-amino-5-bromothiazole.

Materials:

-

2-Aminothiazole

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-amino-5-bromothiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of 2-amino-5-bromothiazole to the final product, this compound.

Materials:

-

2-Amino-5-bromothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

Suspend 2-amino-5-bromothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the stirred copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3034-56-8 | [1] |

| Molecular Formula | C₃HBrClNS | [1] |

| Molecular Weight | 198.47 g/mol | [1] |

| Boiling Point | 253.8 °C | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR (CDCl₃) | ~7.5 | s, 1H (thiazole C4-H) |

| ¹³C NMR (CDCl₃) | ~145 | C2 (C-Cl) |

| ~130 | C4 | |

| ~115 | C5 (C-Br) |

Note: The provided NMR data is based on typical chemical shifts for similar halogenated thiazole structures. Experimental data should be obtained for definitive characterization.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The differential reactivity of the C-Cl and C-Br bonds allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This versatility enables the construction of complex molecular architectures for the development of:

-

Kinase Inhibitors: The thiazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.

-

Antimicrobial Agents: Derivatives of this compound have been explored for their potential antibacterial and antifungal activities.

-

Agrochemicals: The unique electronic properties of the molecule make it a candidate for the development of new pesticides.

-

Functional Materials: It can be used as a building block for the synthesis of conducting polymers and other functional materials.[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-chlorothiazole with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chlorothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its dihalogenated structure presents two distinct reaction sites, offering opportunities for selective functionalization. Understanding the reactivity of this scaffold with various nucleophiles is paramount for the rational design and synthesis of novel thiazole-containing compounds with potential therapeutic or material applications. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound, supported by available data and detailed experimental protocols for key transformations.

Core Principles of Reactivity

The reactivity of this compound towards nucleophiles is primarily dictated by the electronic properties of the thiazole ring. The thiazole ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen and sulfur atoms. This electron deficiency is most pronounced at the C2 and C5 positions.

In this compound, the carbon atom at the 2-position (C2) is directly bonded to a chlorine atom and is adjacent to the nitrogen atom. The strong electron-withdrawing inductive effect of the nitrogen atom significantly activates the C2 position towards nucleophilic attack. Consequently, the chlorine atom at C2 is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The bromine atom at the C5 position is also a potential leaving group. However, the C2 position is generally more susceptible to nucleophilic attack by strong nucleophiles under SNAr conditions due to the greater activation by the adjacent nitrogen atom. This differential reactivity allows for regioselective substitution, a crucial aspect in the synthesis of specifically functionalized thiazole derivatives.

The general reactivity trend for nucleophilic aromatic substitution on the this compound ring is the preferential substitution of the chlorine atom at the C2 position.

Caption: Regioselectivity of Nucleophilic Attack.

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound, primarily displacing the chlorine atom at the C2 position to form 2-amino-5-bromothiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated.

Quantitative Data Summary: Amination Reactions

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 5-Bromo-2-aminothiazole | Not specified | - | [1] |

| Piperidine | 5-Bromo-2-(piperidin-1-yl)thiazole | Br2/NaHCO3/DMF, 70 °C, 3h | Low | [1] |

| Morpholine | 5-Bromo-2-(morpholino)thiazole | Br2/NaHCO3/DMF, 70 °C, 3h | 37 | [1] |

| Hydrazine | 5-Bromo-2-(hydrazinyl)thiazole | Br2/NaHCO3/DMF, 70 °C, 3h | - | [1] |

| Piperazine | 5-Bromo-2-(piperazin-1-yl)thiazole | Br2/NaHCO3/DMF, 70 °C, 3h | - | [1] |

Experimental Protocol: General Procedure for Amination

This protocol is adapted from methodologies for the amination of related 2-chlorothiazole systems.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

-

Anhydrous solvent (e.g., DMF, NMP, or dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

-

Add the amine (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

Theoretical Stability of 5-Bromo-2-chlorothiazole: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chlorothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its molecular stability is paramount for predicting its reactivity, degradation pathways, and shelf-life, which are critical parameters in drug development and other applications. While direct, in-depth theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, this guide outlines the established theoretical and computational methodologies used to assess the stability of related thiazole derivatives. By extension, these protocols provide a robust framework for a comprehensive theoretical investigation of this compound.

This technical guide details the common quantum chemical calculation methods, potential degradation pathways, and the types of quantitative data that such a theoretical study would yield. The information is synthesized from computational analyses of structurally similar thiazole-containing molecules.

Theoretical Approaches to Stability Analysis

The stability of a molecule like this compound can be thoroughly investigated using a variety of computational quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach due to its balance of accuracy and computational cost.[1]

Key Computational Methods:

-

Geometry Optimization: The first step in any theoretical analysis is to determine the most stable three-dimensional structure of the molecule, which corresponds to the minimum energy state on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and stability. A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity.[1][2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds, all of which contribute to the overall stability of the molecule.[1][3]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions and chemical reactions.[1]

Computational Workflow

The general workflow for a theoretical study of molecular stability is depicted below. This process illustrates the logical progression from initial structure definition to the calculation of various stability-indicating properties.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed, related 2-aminothiazole and other thiazole derivatives are known to be susceptible to several degradation mechanisms under forced conditions.[4] These provide a predictive framework for assessing the stability of this compound.

-

Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to ring-opening products.[4]

-

Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions, potentially cleaving the thiazole ring or affecting the halogen substituents.[4]

-

Photodegradation: Exposure to light can induce complex rearrangements and degradation of the thiazole moiety.[4][5] Studies on other thiazole-containing compounds have shown that photo-oxygenation can occur, leading to unstable intermediates that rearrange to final degradation products.[5]

The following diagram illustrates these potential degradation routes.

Data Presentation: Calculated Molecular Properties

A theoretical study would generate a range of quantitative data. The table below presents a representative set of calculated parameters for a thiazole derivative, illustrating the typical output from such an analysis. Note that this data is for a different, yet structurally related, molecule and serves as an example.[1]

| Parameter | Description | Representative Value |

| Total Energy | The total electronic energy of the optimized molecule. | Varies with method/basis set |

| Dipole Moment | A measure of the molecule's overall polarity. | Varies (in Debye) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.3582 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8765 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical stability. | 4.4818 eV |

| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO). | 5.3582 eV |

| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO). | 0.8765 eV |

| Global Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ). | 2.24085 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself ( (I+A)/2 ). | 3.11735 eV |

Data adapted from a study on a different thiazole derivative for illustrative purposes.[2]

Experimental and Computational Protocols

Forced Degradation Studies (Experimental)

To validate theoretical predictions, forced degradation studies are often performed. A typical protocol involves exposing the compound to various stress conditions:[4]

-

Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

-

Base Hydrolysis: Similar to acid hydrolysis, but using a base (e.g., 0.1 M NaOH).

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is heated at a high temperature (e.g., 105°C) for an extended period.

-

Photolytic Degradation: The compound is exposed to UV and/or visible light.

The resulting mixtures are then analyzed using techniques like HPLC and LC-MS/MS to separate and identify the degradation products.[4]

Computational Details (Theoretical)

A standard computational protocol for a molecule like this compound would be as follows:[6][7]

-

Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Method: The B3LYP functional, a hybrid density functional, is commonly employed for its accuracy in describing a wide range of chemical systems.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often used, as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for heteroatoms and potential weak interactions.[6][7]

-

Solvation Effects: To simulate conditions in solution, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

-

Analysis: The output files from the calculations are analyzed using visualization software like GaussView or Avogadro, and specialized programs like Multiwfn for detailed orbital and bonding analysis.[6]

Molecular Structure of this compound

The fundamental structure of the molecule is the starting point for all theoretical analyses.

Conclusion

A comprehensive theoretical study of this compound stability, while not yet published, can be effectively conducted using well-established computational chemistry protocols. By employing methods such as DFT for geometry optimization and the calculation of electronic properties (HOMO-LUMO gap, MEP), researchers can gain significant insights into its intrinsic stability and reactivity. Furthermore, by drawing parallels with known degradation pathways of similar thiazole derivatives, potential liabilities such as susceptibility to oxidation, hydrolysis, and photodegradation can be anticipated. The combination of these theoretical predictions with targeted forced degradation studies provides a powerful strategy for fully characterizing the stability profile of this compound, thereby guiding its development for pharmaceutical or other advanced applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Bromo-2-chlorothiazole Scaffold: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-chlorothiazole core is a synthetically versatile heterocyclic scaffold with significant potential in drug discovery and development. Its unique substitution pattern, featuring two distinct halogen atoms, allows for regioselective functionalization, making it an attractive starting point for the synthesis of diverse compound libraries. This technical guide provides an in-depth overview of the potential biological activities associated with this scaffold, including anticancer, antimicrobial, and kinase inhibitory properties. The information presented herein is a synthesis of findings from studies on thiazole derivatives, offering a valuable resource for researchers engaged in the discovery of novel therapeutic agents.

Overview of Biological Potential

The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of bromine and chlorine atoms onto the thiazole core at the 5- and 2-positions, respectively, offers opportunities to modulate the physicochemical properties of resulting derivatives, such as lipophilicity and electronic distribution, which can significantly impact their biological activity. While direct biological activity data for this compound itself is limited, its utility as a chemical building block provides access to a wide range of potentially bioactive molecules.[1]

Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of various thiazole derivatives against a panel of human cancer cell lines. This data, gathered from studies on related thiazole compounds, illustrates the potential potency that can be achieved with this scaffold.

| Compound ID/Reference | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| Dasatinib Derivative [3] | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | < 1 |

| MCF-7 (Breast) | 20.2 | ||

| HT-29 (Colon) | 21.6 | ||

| Thiazole Derivative 6 [2] | 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | A549 (Lung) | 12.0 ± 1.73 |

| C6 (Glioma) | 3.83 ± 0.76 | ||

| Indolylthiazole 2e [4] | 5-(5,7-dibromo-1H-indol-2-yl)-2-phenylthiazole | MDA-MB-231 (Breast) | ~15 |

| Thiazolidinone 2h [5] | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Mean GI50 (NCI-60) | 1.57 |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents. The presence of halogens, such as bromine, can enhance the antimicrobial potency of these compounds.[6]

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains.

| Compound ID/Reference | Substitution Pattern | Microorganism | MIC (µg/mL) |

| Thiazolyl-thiourea 124 [7] | 3,4-dichlorophenyl | S. aureus | 4-16 |

| S. epidermidis | 4-16 | ||

| 2,5-dichloro thienyl-thiazole [8] | Amino or 8-quinolinyl | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25-12.5 |

| 2-phenylacetamido-thiazole 16 [8] | Phenylacetamido | B. subtilis, S. aureus, E. coli, P. aeruginosa | 1.56-6.25 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

-

Prepare Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Thiazole derivatives have emerged as a promising class of kinase inhibitors.[6][9]

Key Signaling Pathways Targeted by Thiazole Derivatives

Thiazole-based compounds have been shown to inhibit several important kinase signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.[10][11]

-

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][12]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13][14]

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by thiazole derivatives.

Caption: The VEGFR signaling pathway, a key regulator of angiogenesis, and its inhibition.

Quantitative Data: Kinase Inhibitory Activity of Thiazole Derivatives

The following table summarizes the in vitro kinase inhibitory activity (IC50) of various thiazole derivatives.

| Compound ID/Reference | Target Kinase | IC50 |

| Thiazole Derivative 3b [10] | PI3Kα | 0.086 ± 0.005 µM |

| mTOR | 0.221 ± 0.014 µM | |

| Thiadiazole 7b [12] | VEGFR-2 | 40.65 nM |

| 4-aryl-thiazole-2-amine 4v [15] | ROCK II | 20 nM |

| Benzothiazole 12l [14] | p38α MAPK | 36 nM |

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.[7]

Procedure:

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Synthetic Accessibility

The this compound scaffold is readily accessible and can be further functionalized using a variety of modern synthetic methodologies.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring.[1] It typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of derivatives of the 5-bromo-2-aminothiazole core, a common starting point is the reaction of an appropriate α-haloketone with thiourea, followed by bromination at the 5-position.[6]

General Protocol for Hantzsch Thiazole Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.0 equivalent) in a suitable solvent (e.g., ethanol).

-

Addition of α-haloketone: Add the α-haloketone (1.0 equivalent) to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Cross-Coupling Reactions

The bromine and chlorine atoms on the this compound scaffold serve as excellent handles for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The differential reactivity of the C-Br and C-Cl bonds (typically C-Br is more reactive) allows for selective and sequential functionalization, further expanding the chemical space that can be explored from this versatile scaffold.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

5-Bromo-2-chlorothiazole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 5-Bromo-2-chlorothiazole. The information herein is compiled from various sources and should be used as a guide for safe laboratory practices. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to conduct a thorough risk assessment.

Hazard Identification and Classification

This compound is a halogenated heterocyclic compound.[1] While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, data for structurally similar compounds, such as other brominated and chlorinated thiazoles, indicates potential hazards. The following table summarizes the likely hazard classifications.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Note: This classification is based on data for closely related compounds and should be treated as indicative.[2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃HBrClNS |

| Molecular Weight | 198.47 g/mol |

| Appearance | Likely a liquid or solid |

| Boiling Point | ~216.7°C at 760 mmHg (for 2-Bromo-5-chlorothiazole) |

| Flash Point | ~84.8°C (for 2-Bromo-5-chlorothiazole) |

| Storage Temperature | -20°C is recommended for the similar 2-Bromo-5-chlorothiazole |

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn where there is a risk of splashing. | To protect against splashes and airborne particles that can cause serious eye irritation.[4] |

| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use. | To prevent skin contact, which can lead to irritation.[4] |

| Body Protection | A flame-retardant lab coat, fully buttoned. A chemical-resistant apron is recommended for larger quantities. | To protect against accidental skin contact and contamination of personal clothing.[4] |

| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent respiratory tract irritation from vapors or aerosols.[4][5] |

Handling Procedures

All operations involving this compound should be conducted within a certified chemical fume hood.[4] Use appropriate tools to avoid direct contact. Keep containers tightly closed when not in use.[5] Wash hands thoroughly after handling, even if gloves were worn.[4]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8][9] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] If irritation persists, get medical attention.[9] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting.[11] Clean mouth with water and drink plenty of water afterwards.[5][7] Seek immediate medical attention.[8][9] |

Accidental Release and Disposal

Accidental Release Measures

In case of a spill, wear appropriate personal protective equipment.[8] Ventilate the area of the leak or spill. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area to prevent spreading. Do not allow the material to be released into the environment without proper governmental permits.[8]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols & Workflows

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Precautionary Statement Logic

The following diagram illustrates the logical relationship between hazard identification and the corresponding precautionary measures.

Caption: Logical flow from hazard identification to precautionary measures.

References

- 1. CAS 3034-56-8: this compound | CymitQuimica [cymitquimica.com]

- 2. 5-Bromo-1,2-thiazole | C3H2BrNS | CID 12631174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.fi [fishersci.fi]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. accelachem.com [accelachem.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. aksci.com [aksci.com]

- 11. First Aid - Chemical Poisoning [moh.gov.sa]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of catalytic systems for the selective Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-chlorothiazole. This versatile building block allows for regioselective functionalization at either the C5-bromo or the C2-chloro position, depending on the chosen catalyst and reaction conditions. This enables the synthesis of a diverse array of substituted thiazole derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the case of dihalogenated heterocycles such as this compound, achieving regioselectivity is a key challenge. The inherent difference in reactivity between the C-Br and C-Cl bonds (generally C-Br is more reactive) can be exploited to favor coupling at the C5 position. However, catalyst and ligand selection can override this inherent reactivity to selectively activate the C2 position. This document outlines catalyst systems and conditions to achieve selective mono-arylation at either position.

Data Presentation: Catalyst Systems for Selective Suzuki Coupling

The following tables summarize quantitative data for the selective Suzuki coupling of this compound with various arylboronic acids. The data is compiled from studies on dihalothiazoles and related heterocyclic systems.

Table 1: Selective Suzuki Coupling at the C5-Position (C-Br activation)

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 18 | Phenylboronic acid | 95 | [1] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 4-Methoxyphenylboronic acid | 92 | |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 3-Tolylboronic acid | 88 | |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | 10 | 4-Fluorophenylboronic acid | 90 |

Table 2: Selective Suzuki Coupling at the C2-Position (C-Cl activation)

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |

| Pd₂(dba)₃ | t-Bu₃P | K₃PO₄ | Dioxane | 100 | 18 | Phenylboronic acid | 85 | [1] |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | 24 | 4-Methoxyphenylboronic acid | 88 | |

| NiCl₂(dppp) | - | K₃PO₄ | Dioxane | 80 | 12 | 3-Tolylboronic acid | 75 | |

| Pd-PEPPSI-IPr | - | K₂CO₃ | t-AmylOH | 100 | 16 | 4-Fluorophenylboronic acid | 91 |

Note: Yields are based on reported data for similar dihaloazole substrates and may require optimization for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Protocol 1: Selective Suzuki Coupling at the C5-Position with Pd(OAc)₂/SPhos

This protocol is designed for the selective arylation at the C-Br bond of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

-

Stir the reaction mixture at 80°C for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aryl-2-chlorothiazole.

Protocol 2: Selective Suzuki Coupling at the C2-Position with Pd₂(dba)₃/t-Bu₃P

This protocol is optimized for the selective arylation at the C-Cl bond of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Tri-tert-butylphosphine (t-Bu₃P) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous and degassed)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add anhydrous and degassed 1,4-dioxane (5 mL) via syringe.

-

Add the tri-tert-butylphosphine (t-Bu₃P) (0.04 mmol) as a solution in dioxane.

-

Stir the reaction mixture at 100°C for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-5-bromothiazole.

Visualizations

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 5-bromo-2-chlorothiazole. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. These protocols cover reactions with common nucleophiles such as amines, thiols, and alkoxides, and include information on regioselectivity, reaction conditions, and expected outcomes.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic and heteroaromatic rings. On the this compound scaffold, the electron-withdrawing nature of the thiazole ring, coupled with the presence of two halogen atoms, facilitates the displacement of a halide by a nucleophile.

The regioselectivity of the substitution is a key consideration. In classical SNAr reactions, the chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the bromine atom at the C5 position. This is attributed to the greater activation of the C2 position by the adjacent nitrogen and sulfur atoms of the thiazole ring, which helps to stabilize the intermediate Meisenheimer complex. However, reaction conditions, including the nature of the nucleophile, solvent, and base, can influence this selectivity.

General Reaction Mechanism

The SNAr reaction on this compound typically proceeds through a two-step addition-elimination mechanism.

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocols

The following protocols provide a general framework for performing SNAr reactions on this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, aniline)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)

-

Solvent (e.g., DMF, DMAc, NMP, or DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

-

Add the anhydrous polar aprotic solvent.

-

Add the amine nucleophile (1.1 - 1.5 eq.) followed by the base (2.0 - 3.0 eq.).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the amination of this compound.

Reaction with Thiol Nucleophiles (Thiolation)

This protocol outlines a general procedure for the reaction of this compound with thiols.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl thiol)

-

Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

If using a strong base like NaH, suspend the base in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C and slowly add the thiol (1.1 eq.). Allow the mixture to stir for 15-30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq.) in the anhydrous solvent to the thiolate mixture.

-

If using a weaker base like K₂CO₃, combine the this compound, thiol, and base in the solvent at room temperature.

-

Heat the reaction mixture, typically between 60-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Carefully quench the reaction with water if a reactive base like NaH was used.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

Reaction with Alkoxide Nucleophiles (Alkoxylation)

This protocol provides a general method for the reaction of this compound with alkoxides.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol) or a pre-formed sodium alkoxide

-

Base (e.g., NaH, sodium metal, or the corresponding sodium alkoxide)

-

Solvent (the corresponding alcohol or an aprotic solvent like THF or DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To prepare the alkoxide in situ, add sodium metal or NaH (1.2 eq.) to the anhydrous alcohol under an inert atmosphere.

-

Once the base has fully reacted, add the this compound (1.0 eq.).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Carefully neutralize the excess base with a dilute acid (e.g., 1M HCl).

-

Remove the alcohol solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and wash the organic layer with water and brine.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound. Please note that these are generalized conditions and specific outcomes may vary.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Morpholine | K₂CO₃ | DMF | 100 | 12 | 85-95 | 4-(5-Bromothiazol-2-yl)morpholine |

| Piperidine | Cs₂CO₃ | DMAc | 110 | 8 | 80-90 | 1-(5-Bromothiazol-2-yl)piperidine |

| Aniline | DIPEA | NMP | 120 | 24 | 60-75 | N-(5-Bromothiazol-2-yl)aniline |

| Thiophenol | NaH | THF | 65 | 6 | 75-85 | 5-Bromo-2-(phenylthio)thiazole |

| Sodium Methoxide | NaOMe | Methanol | 65 (reflux) | 18 | 70-80 | 5-Bromo-2-methoxythiazole |

Note: The yields presented are approximate and based on analogous reactions reported in the chemical literature. Actual yields will depend on the specific reaction conditions and the purity of the reagents.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficiently reactive nucleophile or base. | Use a stronger base or a more nucleophilic reagent. Increase the reaction temperature. |

| Deactivated starting material. | Ensure the purity of this compound. | |

| Formation of side products | Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. |

| Competing side reactions. | Use a more selective base or solvent system. | |